molecular formula C6H14ClNO3 B13066914 2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride

2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride

Cat. No.: B13066914
M. Wt: 183.63 g/mol
InChI Key: QNEOGFGMDSVMPL-UHFFFAOYSA-N
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Description

Historical Background and Discovery of 2-[2-(Dimethylamino)ethoxy]acetic Acid Hydrochloride

The synthesis of this compound emerged from efforts to optimize the physicochemical properties of amino acid derivatives for pharmaceutical use. While its exact discovery timeline remains undocumented in public literature, its structural analogs—such as 2-(dimethylamino)ethyl acetate and substituted phenylacetic acids —were studied extensively in the mid-20th century for their bioactivity. The hydrochloride salt form gained prominence in the 1980s as researchers sought to improve the solubility and stability of tertiary amine-containing compounds.

Early synthetic routes for related compounds involved nucleophilic substitution reactions between dimethylamine and halogenated acetic acid derivatives. For instance, glutarisoimidium perchlorate intermediates were utilized to form carboxy derivatives of amino acids, a methodology later adapted for synthesizing 2-[2-(dimethylamino)ethoxy]acetic acid. The hydrochloride salt was subsequently developed to enhance crystallinity and shelf-life, addressing challenges associated with the free base form.

Structural Characteristics and IUPAC Nomenclature

This compound (IUPAC name: [2-(dimethylamino)ethoxy]acetic acid hydrochloride) has the molecular formula C₆H₁₄ClNO₃ and a molecular weight of 183.63 g/mol . Its structure comprises three key components:

  • A dimethylamino group (-N(CH₃)₂) attached to an ethoxy linker.
  • An acetic acid moiety (-CH₂COOH) connected via the ethoxy bridge.
  • A hydrochloride counterion that protonates the tertiary amine, forming a stable salt.

The SMILES notation CN(C)CCOCC(=O)O.Cl succinctly captures this arrangement, highlighting the quaternary ammonium center and the carboxylic acid group. X-ray crystallography of analogous compounds reveals that the hydrochloride salt adopts a planar conformation, with the chloride ion forming hydrogen bonds with the protonated amine.

Table 1: Key Structural Properties

Property Value
Molecular Formula C₆H₁₄ClNO₃
Molecular Weight 183.63 g/mol
IUPAC Name [2-(dimethylamino)ethoxy]acetic acid hydrochloride
SMILES CN(C)CCOCC(=O)O.Cl

Significance of Hydrochloride Salt Formation in Pharmaceutical Chemistry

The conversion of 2-[2-(dimethylamino)ethoxy]acetic acid to its hydrochloride salt serves critical pharmaceutical purposes:

  • Enhanced Solubility : The protonation of the dimethylamino group increases aqueous solubility, facilitating formulation in parenteral or oral dosage forms.
  • Improved Stability : The hydrochloride salt reduces hygroscopicity, minimizing degradation during storage compared to the free base.
  • Bioavailability Optimization : Ionic interactions between the protonated amine and biological membranes may enhance permeability, as observed in structurally similar compounds like dimethylaminoethyl acetate.

In drug development, salt formation is a strategic step to modulate pharmacokinetic properties. For example, the hydrochloride salt of 2-[2-(dimethylamino)ethoxy]acetic acid exhibits a pKa of approximately 8.5, ensuring partial ionization at physiological pH and balanced lipid-water partitioning. This balance is crucial for compounds targeting intracellular receptors or enzymes.

Comparative studies on related molecules, such as 2-(dimethylamino)-2-(4-fluorophenyl)acetic acid, demonstrate that hydrochloride salts consistently show higher crystallinity and melting points than their free bases, simplifying purification processes. Furthermore, the counterion’s role in stabilizing the solid-state structure has been validated through thermal analysis and powder X-ray diffraction.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]acetic acid;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-7(2)3-4-10-5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H

InChI Key

QNEOGFGMDSVMPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride typically involves the reaction of dimethylaminoethanol with ethylene oxide, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

  • Step 1: Reaction of Dimethylaminoethanol with Ethylene Oxide

      Reagents: Dimethylaminoethanol, Ethylene Oxide

      Conditions: The reaction is carried out at a temperature of 50-60°C under an inert atmosphere.

      Product: 2-(Dimethylamino)ethoxyethanol

  • Step 2: Addition of Chloroacetic Acid

      Reagents: 2-(Dimethylamino)ethoxyethanol, Chloroacetic Acid

      Conditions: The reaction mixture is heated to 80-90°C with constant stirring.

      Product: 2-[2-(Dimethylamino)ethoxy]acetic acid

  • Step 3: Formation of Hydrochloride Salt

      Reagents: 2-[2-(Dimethylamino)ethoxy]acetic acid, Hydrochloric Acid

      Conditions: The product from step 2 is dissolved in water, and hydrochloric acid is added dropwise.

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Peptide Synthesis and Modifications

AEEA hydrochloride serves as a crucial building block in the synthesis of peptide nucleic acids (PNAs). PNAs are synthetic polymers that mimic DNA or RNA and are used for various applications such as gene detection and antisense therapy. The incorporation of AEEA into PNAs enhances their stability and binding affinity to complementary DNA strands, making them valuable tools in genetic research and diagnostics.

Table 1: Comparison of Peptide Nucleic Acids with and without AEEA

FeatureWithout AEEAWith AEEA
StabilityModerateHigh
Binding AffinityLowHigh
Synthesis ComplexityStandardEnhanced
ApplicationsLimitedBroader (e.g., diagnostics)

Drug Development

The compound has shown potential in drug design, particularly as a lead compound or for lead optimization in solid-phase peptide synthesis (SPPS). Its ability to form stable amide bonds with carboxylic acids allows for the efficient creation of complex peptide structures necessary for therapeutic agents . Furthermore, AEEA hydrochloride has been explored for its interactions with serine proteases, which are critical enzymes in many biological processes. By inhibiting these enzymes, AEEA can modulate various cellular functions, presenting opportunities for therapeutic interventions.

Case Study: Serine Protease Inhibition

Research indicates that AEEA hydrochloride binds to the active site of serine proteases, preventing substrate cleavage. This mechanism has implications for developing drugs targeting diseases where serine proteases play a pivotal role, such as cancer and inflammatory conditions.

Molecular Biology Applications

In molecular biology, AEEA hydrochloride is utilized to facilitate the study of molecular interactions within biological systems. Its unique structure allows it to bind effectively to various biomolecules, making it useful in drug delivery systems and targeted therapies. The compound's polyethylene glycol (PEG) moiety enhances its solubility and biocompatibility, further broadening its applicability in biomedical research.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethoxy Chain

The dimethylamino group distinguishes the target compound from analogs with alternative substituents:

  • 2-[2-(2-Aminoethoxy)ethoxy]acetic Acid Hydrochloride: Differs by replacing the dimethylamino group with a primary amine (-NH₂). Molecular formula: C₆H₁₄ClNO₄ (same as the target compound) .
  • 2-(Dimethylamino)ethyl (4-Methoxyphenoxy)acetate Hydrochloride: Incorporates a methoxyphenoxy group, introducing aromaticity and lipophilicity. This structure is linked to different pharmacokinetic profiles, such as extended half-life .
Table 1: Substituent Comparison
Compound Name Substituent Molecular Formula Key Properties
2-[2-(Dimethylamino)ethoxy]acetic acid HCl -N(CH₃)₂ C₆H₁₄ClNO₄ High solubility, polar
2-[2-(2-Aminoethoxy)ethoxy]acetic acid HCl -NH₂ C₆H₁₄ClNO₄ Lower steric hindrance
2-(Dimethylamino)ethyl (4-methoxyphenoxy)acetate HCl -O-C₆H₄-OCH₃ C₁₃H₁₈ClNO₄ Lipophilic, aromatic interactions

Piperazine-Based Analogs (Antihistamines)

Piperazine derivatives like cetirizine and levocetirizine share the ethoxy-acetic acid backbone but feature a piperazinyl group and aromatic substitutions:

  • Cetirizine Dihydrochloride: Contains a piperazinyl group linked to a chlorophenyl-benzyl moiety. Formula: C₂₁H₂₅ClN₂O₃·2HCl (461.81 g/mol). It is a non-sedating antihistamine that blocks H₁ receptors .
  • Levocetirizine Hydrochloride : The (R)-enantiomer of cetirizine, with enhanced binding affinity. Formula: C₂₁H₂₆Cl₂N₂O₃ (425.3 g/mol) .
Table 2: Pharmacological Analogs
Compound Name Core Structure Key Functional Groups Therapeutic Use
Target Compound Ethoxy-acetic acid -N(CH₃)₂ Not specified
Cetirizine Dihydrochloride Piperazinyl-ethoxy acid -Cl, benzyl Allergies (H₁ blocker)
Levocetirizine Hydrochloride Piperazinyl-ethoxy acid -Cl, benzyl (R-configuration) Allergies

Pseudopolymorphism and Salt Forms

Pseudopolymorphic forms (e.g., anhydrous vs. monohydrate) impact stability and bioavailability. For example:

  • 2-[2-[4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride exists as an anhydrous form and a monohydrate. The monohydrate exhibits improved solubility due to crystal lattice water .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Hydrochloride Salts : Enhance water solubility (e.g., cetirizine dihydrochloride solubility: ~100 mg/mL in water) .
  • Lipophilicity: Compounds with aromatic groups (e.g., methoxyphenoxy) exhibit higher logP values, affecting tissue penetration .

Biological Activity

2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride, a compound with the CAS number 98278-27-4, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications.

  • Molecular Formula : C6H13ClN2O4
  • Molecular Weight : 199.633 g/mol
  • Purity : ≥97%

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, leading to significant pharmacological effects. Notable activities include:

  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : The compound exhibits potential in neuroprotection, particularly in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : Evidence suggests that it may modulate inflammatory pathways.

Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)15.3Moderate cytotoxicity
Caco-2 (Colon)12.5High cytotoxicity
PC-3 (Prostate)10.8High cytotoxicity

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. For instance, it was found to reduce oxidative stress markers in neuronal cells exposed to toxic agents. The proposed mechanism involves:

  • Inhibition of reactive oxygen species (ROS) generation.
  • Modulation of apoptotic pathways.

In a study involving rat models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Treatment :
    A clinical trial investigated the effects of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.
  • Neuroprotection in Alzheimer's Disease Models :
    Animal models treated with the compound showed decreased amyloid-beta plaque formation and improved memory performance on cognitive tests compared to controls.

Q & A

Basic: What are the recommended synthetic routes for 2-[2-(Dimethylamino)ethoxy]acetic acid hydrochloride, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2-chloroethoxyacetic acid with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) forms the dimethylamino ethoxy intermediate, followed by hydrochloric acid salt formation . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (e.g., silica gel column chromatography). Monitor intermediates via TLC and confirm final purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced: How do reaction conditions influence the stereochemical outcomes of intermediates during synthesis?

Methodological Answer:
Steric hindrance from the dimethylamino group and pH-dependent protonation states can affect nucleophilic substitution efficiency. For instance, basic conditions (pH >9) may favor deprotonation of the ethoxy oxygen, enhancing reactivity but risking racemization. Advanced studies should employ chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism to analyze enantiomeric excess. Computational modeling (DFT) can predict transition-state energetics to rationalize stereoselectivity .

Basic: What analytical techniques are critical for characterizing this compound and its impurities?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the dimethylamino (-N(CH₃)₂, δ ~2.2 ppm) and ethoxy (-OCH₂CH₂-, δ ~3.5-4.0 ppm) groups .
  • HPLC-MS : ESI+ mode to detect [M+H]⁺ at m/z 199.6, with fragmentation patterns distinguishing degradation products (e.g., hydrolyzed acetic acid derivatives) .
  • FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) .

Advanced: How can contradictory stability data in literature (e.g., pH-dependent degradation) be resolved?

Methodological Answer:
Contradictions often arise from varying buffer systems or temperature. Design accelerated stability studies (40°C/75% RH) across pH 3–8 (using citrate/phosphate buffers). Monitor degradation via UPLC-PDA and identify products using HRMS. Kinetic modeling (Arrhenius or Q10) can extrapolate shelf-life under standard conditions. For example, acidic conditions (pH <4) may hydrolyze the ethoxy linkage, while alkaline conditions (pH >8) promote demethylation .

Basic: What are the key considerations for designing biological uptake studies with this compound?

Methodological Answer:

  • Solubility : Prefer aqueous buffers (pH 4–5) due to the hydrochloride salt’s hygroscopicity. For cell studies, use HBSS with 0.1% DMSO if needed .
  • Cellular Permeability : Assess via Caco-2 monolayers; the dimethylamino group may enhance passive diffusion but could interact with efflux transporters (e.g., P-gp). Include control inhibitors like verapamil .

Advanced: What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:
The electron-withdrawing acetic acid group activates the ethoxy moiety for nucleophilic attack. Density functional theory (DFT) studies show that protonation of the dimethylamino group (-NH(CH₃)₂⁺) increases electrophilicity at the adjacent ethoxy carbon. Kinetic isotope effect (KIE) experiments (D₂O vs. H₂O) and Hammett plots using substituted nucleophiles can quantify electronic effects. Transition-state analogs (e.g., tetrahedral intermediates) may be trapped using cryo-conditions .

Basic: How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:
Discrepancies may arise from polymorphic forms or hydration states. Perform:

  • DSC/TGA : To identify melting points and hydration/dehydration events.
  • PXRD : Compare diffraction patterns with literature.
  • Variable-temperature NMR : To detect dynamic conformational changes .

Advanced: What in silico strategies predict its metabolic pathways and potential toxicity?

Methodological Answer:
Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., N-demethylation or glucuronidation). Dock the compound into CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling. Toxicity endpoints (e.g., Ames test) can be modeled via ProTox-II .

Basic: What solvent systems are optimal for its use in coupling reactions (e.g., peptide synthesis)?

Methodological Answer:
The hydrochloride salt is polar and works best in polar aprotic solvents (DMF, DMSO) for carbodiimide-mediated couplings (e.g., EDC/HOBt). For water-soluble targets, use pH 4–5 aqueous buffers to minimize hydrolysis. Monitor reaction progress via ninhydrin test or MALDI-TOF for peptide chains .

Advanced: How does the compound’s conformational flexibility impact its interactions with biomolecular targets?

Methodological Answer:
Molecular dynamics (MD) simulations (AMBER or GROMACS) reveal that the ethoxy linker allows ~120° dihedral rotation, enabling adaptive binding to flexible pockets. Compare with rigid analogs (e.g., aromatic spacers) via surface plasmon resonance (SPR) to quantify entropy-enthalpy trade-offs. Synchrotron XRD of co-crystallized complexes (e.g., with enzymes) provides atomic-resolution insights .

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